4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
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Description
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone, also known as 4-(Perfluorobenzoyl)phenyl acetate, is a chemical compound with the molecular formula C15H7F5O3 . It has a molecular weight of 330.21 g/mol . This compound has recently gained attention in the field of scientific research.
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone consists of a benzophenone core with acetoxy and pentafluoro substituents . The InChI code for this compound is 1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 .Scientific Research Applications
Liquid Crystal Compounds
4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone contributes to the formation of specific liquid crystal compounds. CPI (complementary polytopic interaction) stabilizes these compounds, which exhibit enantiotopic Colh columnar liquid crystal phases stable over a wide temperature range. The compound's structure plays a crucial role in enhancing liquid crystal behavior in various esters (Boden, Bushby, Liu, & Lozman, 2001).
Environmental Sample Analysis
The compound is also significant in environmental chemistry. For instance, it has been used in procedures determining hydroxylated benzophenone UV absorbers in water samples. Its structure aids in the efficient concentration and detection of these compounds in environmental water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Organic Chemistry and Reactions
In the field of organic chemistry, it is involved in reactions with hexahydride-osmium complexes. These reactions demonstrate the compound's capability to activate ortho-CF bonds of fluorinated aromatic ketones, showcasing its versatility in chemical reactions (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).
Synthesis and Photobehavior
The compound's derivatives also play a role in photochemistry. For example, 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, a derivative, undergoes photo-Fries rearrangement, leading to the synthesis of specific compounds. This highlights the compound's relevance in understanding and exploiting photochemical processes (Diaz-Mondejar & Miranda, 1982).
Anti-tumor Activity
4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester, undergoes hydrolysis and photolysis. The compound's derivatives exhibit significant anti-tumor activity against various human cancer cell lines. This makes it a crucial component in the study of potential cancer treatments (Wang, Jin, Myers, Glover, & Novak, 2009).
Properties
IUPAC Name |
[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPLUDIRKOATMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641748 |
Source
|
Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-41-1 |
Source
|
Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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